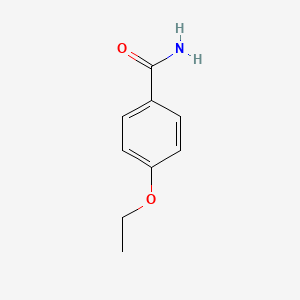

4-Ethoxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIRPAUJXANCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204431 | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-71-0, 27043-22-7 | |

| Record name | 4-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ar-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxybenzamide chemical properties and structure

An In-depth Technical Guide to 4-Ethoxybenzamide: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physicochemical data, details experimental methodologies for its synthesis and analysis, and presents this information in a clear and accessible format, including structured data tables and workflow diagrams.

Chemical Structure and Identification

This compound is an aromatic organic compound belonging to the benzamide family. Structurally, it consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboxamide group (-CONH₂) at the para (1,4) positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 55836-71-0[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂[2] |

| Linear Formula | C₂H₅OC₆H₄CONH₂[3][4] |

| SMILES String | CCOc1ccc(cc1)C(N)=O[3][4] |

| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1][3][4] |

| InChIKey | AZEIRPAUJXANCS-UHFFFAOYSA-N[1][3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 208-210 °C (lit.) | [3][4][5] |

| Boiling Point (Predicted) | 307.7 ± 15.0 °C | [5][6] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [5][6] |

| Flash Point | 159 °C | [6] |

| pKa (Predicted) | 16.36 ± 0.50 | [5][6] |

| Solubility | Soluble in many organic solvents like alcohols and chlorinated hydrocarbons. | [6] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [5][6] |

Experimental Protocols

Synthesis of this compound

Methodology: Synthesis from 4-Ethoxybenzoyl Chloride

-

Preparation of 4-Ethoxybenzoyl Chloride: 4-Ethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 4-ethoxybenzoyl chloride. The reaction is typically performed under reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The crude 4-ethoxybenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether). The solution is then added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

-

Workup and Purification: The resulting precipitate, this compound, is collected by vacuum filtration. The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various spectroscopic and chromatographic techniques.

Methodology: Analytical Workflow

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For Mass Spectrometry (MS), the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.

-

IR Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.

-

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound. A suitable mobile phase and column are selected to achieve good separation of the product from any impurities.

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical databases.[1] This data is essential for the structural elucidation and confirmation of the compound. Available spectral information includes:

-

¹H NMR Spectra: Proton NMR data is available, which helps in identifying the different types of protons in the molecule.[1]

-

¹³C NMR Spectra: Carbon NMR data provides information about the carbon skeleton of the molecule.[1]

-

Mass Spectrometry (GC-MS): Mass spectral data, including top peaks at m/z 121, 165, and 149, are available.[1]

-

IR Spectra (ATR-IR): Infrared spectroscopy data helps in confirming the presence of key functional groups.[1]

-

Raman Spectra: Raman spectral data is also available for this compound.[1]

Safety Information

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3][4]

-

Precautionary Statements: It is advised to not breathe the dust and to avoid contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[3][4]

-

Storage Class: It is classified under storage class 11 for combustible solids.[3][4]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and structural identifiers. Its synthesis can be achieved through standard organic chemistry methodologies, and its identity and purity can be confirmed using a range of analytical techniques. The availability of comprehensive spectroscopic data aids in its unambiguous identification. Researchers and scientists working with this compound should adhere to the recommended safety precautions to ensure safe handling. This guide serves as a valuable technical resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 4-Ethoxybenzamide (CAS: 55836-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzamide, identified by the CAS number 55836-71-0, is a chemical compound belonging to the benzamide family.[1][2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a putative synthesis protocol, and safety information. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, this paper aims to consolidate the available data to support its use in chemical synthesis and to serve as a foundational document for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 55836-71-0 | [1][2] |

| Molecular Formula | C9H11NO2 | [1][2] |

| Linear Formula | C2H5OC6H4CONH2 | [3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Melting Point | 208-210 °C | [1][3] |

| Boiling Point (Predicted) | 307.7±15.0 °C | [1] |

| Density (Predicted) | 1.111±0.06 g/cm3 | [1] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | 16.36±0.50 | [1] |

| InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N | [3] |

| SMILES | CCOc1ccc(cc1)C(N)=O | [3] |

Synthesis

Putative Experimental Protocol: Synthesis of this compound from 4-Ethoxybenzoyl Chloride

Materials:

-

4-Ethoxybenzoyl chloride

-

Ammonium hydroxide (concentrated solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight excess of concentrated ammonium hydroxide (e.g., 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications and Biological Activity

The primary documented application for this compound is in chemical synthesis studies.[1][4] It can serve as a building block or intermediate in the preparation of more complex molecules.

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. While some complex benzamide derivatives have been investigated for a range of biological activities, including as enzyme inhibitors or receptor modulators, such data is not available for this specific compound. Therefore, its potential in drug development remains unexplored.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] The following GHS hazard information should be considered when handling this compound.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Logical Relationship of Physicochemical Properties

The properties of this compound are interconnected and dictate its behavior and potential applications.

Caption: Interrelation of the structural, physical, and chemical properties of this compound.

Conclusion

This compound is a well-characterized small molecule with defined physicochemical properties. While its primary current use is as a synthetic intermediate, the benzamide scaffold is of significant interest in medicinal chemistry. The lack of data on its biological activity presents an opportunity for future research. This guide provides the foundational information necessary for researchers to handle, synthesize, and potentially explore the therapeutic applications of this compound. Further investigation is warranted to elucidate any potential pharmacological profile and its mechanism of action.

References

- 1. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and derivatization of 4-ethoxybenzamide, a valuable scaffold in medicinal chemistry. It details established synthetic protocols, explores the creation of diverse derivatives, and delves into the modulation of a key signaling pathway by a class of benzamide analogs.

Core Synthesis of this compound

This compound can be efficiently synthesized through a two-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

A suspension of 4-ethoxybenzoic acid in a suitable solvent such as toluene is treated with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. The mixture is heated to reflux until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases, indicating the completion of the reaction. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 4-ethoxybenzoyl chloride, which is often used in the subsequent step without further purification.

Step 2: Synthesis of this compound

The crude 4-ethoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This solution is then added dropwise to a cooled (0 °C) and stirred concentrated aqueous solution of ammonia. The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours. The resulting solid precipitate, this compound, is collected by filtration, washed with cold water to remove ammonium chloride and excess ammonia, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Quantitative Data

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| This compound | 4-Ethoxybenzoic Acid | 1. SOCl₂, DMF (cat.)2. Conc. NH₃(aq) | ~70-80 | 208-210 |

Characterization Data for this compound

-

¹H NMR (DMSO-d₆): δ 7.82 (d, 2H), 7.20 (br s, 1H), 6.95 (d, 2H), 4.08 (q, 2H), 1.35 (t, 3H).[1]

-

¹³C NMR (DMSO-d₆): δ 167.8, 161.7, 129.5, 126.1, 114.2, 63.4, 14.6.[2]

-

Appearance: White to off-white solid.

Synthesis of this compound Derivatives

The this compound core offers multiple sites for chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include N-substitution of the amide, modification of the ethoxy group, and functionalization of the aromatic ring.

N-Substituted this compound Derivatives

N-substituted derivatives are readily prepared by reacting 4-ethoxybenzoyl chloride with a primary or secondary amine in the presence of a base such as triethylamine or pyridine.

Experimental Protocol: General Synthesis of N-Aryl-4-ethoxybenzamides

In a round-bottom flask, the desired aniline derivative (1.0 equivalent) and a base like triethylamine (1.2 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0°C. A solution of 4-ethoxybenzoyl chloride (1.0-1.1 equivalents) in DCM is then added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Hydrazide and Oxadiazole Derivatives

The carboxylic acid group of 4-ethoxybenzoic acid can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic derivatives, such as oxadiazoles.

Experimental Protocol: Synthesis of 4-Ethoxybenzohydrazide

4-Ethoxybenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol. The product, 4-ethoxybenzohydrazide, typically precipitates upon cooling and can be purified by recrystallization.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesized 4-ethoxybenzohydrazide can be cyclized with various reagents to form 1,3,4-oxadiazoles. For instance, reaction with an aroyl chloride followed by cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles.

Aromatic Ring Functionalization via Suzuki-Miyaura Coupling

For derivatives where the aromatic ring of this compound is functionalized, a common starting material is a halogenated precursor, such as 4-ethoxy-3-bromobenzamide. This can then undergo palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the bromo-substituted this compound (1.0 equivalent), an appropriate aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathway Modulation

Benzamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes or modulators of signaling pathways. A notable example is the inhibition of the WNK-SPAK/OSR1-NCC signaling pathway by N-phenylbenzamide derivatives, which has implications for the treatment of hypertension.[3]

The WNK-SPAK/OSR1-NCC Signaling Pathway

The With-No-Lysine (WNK) kinases are key regulators of ion homeostasis. WNKs phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to increased sodium reabsorption and can contribute to salt-sensitive hypertension.[4][5]

As depicted in the diagram, N-phenylbenzamide derivatives can act as inhibitors of SPAK, thereby blocking the downstream phosphorylation of NCC.[3] This inhibition prevents the activation of the cotransporter, leading to reduced sodium reabsorption and potentially lowering blood pressure. This mechanism of action makes this class of compounds promising candidates for the development of novel antihypertensive drugs.

Conclusion

This compound is a synthetically accessible and highly versatile scaffold. The straightforward synthesis of the core structure and the numerous available methods for its derivatization make it an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications. The ability of benzamide derivatives to modulate key signaling pathways, such as the WNK-SPAK/OSR1-NCC cascade, underscores their importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the rich chemistry and pharmacology of this compound and its analogs.

References

- 1. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Biological Activity of 4-Ethoxybenzamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the mechanism of action for 2-ethoxybenzamide (Ethenzamide), a known analgesic and anti-inflammatory agent. However, its isomer, 4-ethoxybenzamide, is not well-characterized in biological systems, and there is a significant lack of data regarding its specific mechanism of action. This guide provides the available information on this compound and presents a detailed overview of the well-studied isomer, Ethenzamide, as a comparative reference, given the potential for isomeric confusion.

This compound: Current State of Knowledge

This compound is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1] It is a white to off-white solid with a melting point of 208-210 °C.[2][3] Its primary documented application is in chemical synthesis studies.[2][3] There is a notable absence of published research detailing its specific molecular targets, signaling pathways, or overall mechanism of action in biological systems.

Chemical and Physical Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C9H11NO2 | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 55836-71-0 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 208-210 °C | [2][3] |

| IUPAC Name | This compound | [4] |

Table 1: Physicochemical Properties of this compound.

Ethenzamide (2-Ethoxybenzamide): A Detailed Mechanistic Profile

In contrast to its 4-ethoxy isomer, Ethenzamide (2-ethoxybenzamide) is a widely used over-the-counter analgesic and anti-inflammatory drug, particularly in East Asia.[5][6] Its mechanism of action has been the subject of numerous studies.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of Ethenzamide is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[5][7] Prostaglandins are lipid compounds that mediate inflammation and pain.[7] By blocking COX enzymes, Ethenzamide reduces prostaglandin production, leading to its analgesic and anti-inflammatory effects.[7][8]

Some studies suggest that Ethenzamide may exhibit a degree of selectivity for COX-2 over COX-1.[7] COX-2 is primarily involved in the inflammatory response, while COX-1 has roles in protecting the stomach lining and maintaining kidney function.[7] This potential selectivity could contribute to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] However, a recent in vitro study found that Ethenzamide did not inhibit COX-1 or COX-2.[9][10] This suggests that other mechanisms may also be at play.

Alternative and Contributing Mechanisms

Recent research indicates that Ethenzamide's analgesic effects may not be solely dependent on COX inhibition. A study in a rat model of pain (the formalin test) suggested that Ethenzamide exerts its effects at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5HT)2B receptor.[9][10] The same study also noted modest inhibitory effects on monoamine oxidase-A and the transient potential vanilloid 1 channel.[9][10] Ethenzamide may also have a central analgesic effect, potentially by modulating neurotransmitter activity or receptor sensitivity in the central nervous system.[7]

Signaling Pathways

The primary signaling pathway influenced by Ethenzamide's COX-inhibiting activity is the prostaglandin synthesis pathway.

Figure 1: Ethenzamide's Inhibition of the Prostaglandin Synthesis Pathway.

The potential involvement of the 5HT2B receptor suggests a role for serotonergic signaling pathways in Ethenzamide's analgesic effect.

Figure 2: Potential Blockade of the 5HT2B Receptor by Ethenzamide.

Quantitative Data

While some studies suggest COX inhibition, specific IC50 values for Ethenzamide against COX-1 and COX-2 are not consistently reported in recent literature. One study explicitly states that Ethenzamide did not exert inhibitory effects on cyclooxygenase-1 and -2.[9][10] This highlights the ongoing debate and the potential for multiple mechanisms of action.

Pharmacokinetic Parameters of Ethenzamide:

| Parameter | Value | Species | Route of Administration | Reference |

| Metabolism | Metabolized to salicylamide | In vivo | - | [6] |

| Absorption | Rapidly absorbed through the gastrointestinal tract | - | Oral | [7] |

| Distribution | Distributed throughout the body | - | Oral | [7] |

| Excretion | Metabolites excreted via the kidneys | - | Oral | [7] |

Table 2: Pharmacokinetic Profile of Ethenzamide.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2.

-

Objective: To quantify the inhibitory effect of a test compound (e.g., Ethenzamide) on the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Hematin and L-epinephrine (co-factors).

-

Tris-HCl buffer (pH 8.0).

-

Test compound dissolved in DMSO.

-

2.0 M HCl (to terminate the reaction).

-

Internal standards (e.g., d4-PGE2).

-

Hexane/ethyl acetate for extraction.

-

LC-MS/MS system for analysis.[11]

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[11]

-

Add the COX enzyme (COX-1 or COX-2) to the mixture and incubate.[11]

-

Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[11]

-

Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.[11]

-

Terminate the reaction by adding 2.0 M HCl.[11]

-

Add internal standards for quantification.[11]

-

Extract the prostaglandins using hexane/ethyl acetate.[11]

-

Analyze the concentration of the produced prostaglandin (e.g., PGE2) using LC-MS/MS.[11]

-

Calculate the percent inhibition and determine the IC50 value.

-

Figure 3: Workflow for a COX Inhibition Assay.

Western Blot for COX-2 Expression

This protocol describes how to assess the effect of a compound on the expression of COX-2 in cells.

-

Objective: To determine if a test compound alters the protein levels of COX-2 in a cellular model.

-

Materials:

-

Cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).[12]

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.[12]

-

Protein quantification assay (e.g., BCA assay).[13]

-

SDS-PAGE gels and electrophoresis apparatus.[13]

-

PVDF or nitrocellulose membranes.[13]

-

Blocking buffer (e.g., 5% non-fat milk in TBST).[13]

-

Primary antibody against COX-2.[14]

-

Primary antibody against a loading control (e.g., β-actin).[14]

-

HRP-conjugated secondary antibody.[15]

-

Chemiluminescent substrate.[15]

-

Imaging system.[12]

-

-

Procedure:

-

Culture and treat cells with the test compound.

-

Lyse the cells and quantify the protein concentration.[13]

-

Separate proteins by SDS-PAGE and transfer to a membrane.[13]

-

Block the membrane to prevent non-specific binding.[13]

-

Incubate with the primary antibody for COX-2.[13]

-

Wash and incubate with the HRP-conjugated secondary antibody.[15]

-

Detect the signal using a chemiluminescent substrate.[12]

-

Strip and re-probe the membrane for a loading control or use a parallel gel.[14]

-

Quantify band intensities to determine relative protein expression.[14]

-

Rat Formalin Test

This is an in vivo model to assess the analgesic properties of a compound.

-

Objective: To evaluate the analgesic effect of a test compound in a model of persistent pain.

-

Materials:

-

Male Sprague-Dawley rats.

-

5% formalin solution.

-

Observation chambers with mirrors.[16]

-

Test compound for oral or intrathecal administration.

-

-

Procedure:

-

Administer the test compound to the rats at various doses.

-

After a set time, inject a dilute formalin solution (e.g., 0.05 ml of 5% formalin) into the plantar surface of the rat's hind paw.[16]

-

Immediately place the rat in an observation chamber.[16]

-

Observe and record nociceptive behaviors (e.g., flinching, licking, or shaking of the injected paw) in two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).[17][18]

-

Compare the behavioral scores of the treated groups to a vehicle control group to determine the analgesic effect.[10]

-

Conclusion

While this compound remains a compound with limited biological characterization, its isomer, Ethenzamide, presents a more complex mechanism of action than a simple COX inhibitor. Evidence points towards a multi-target engagement, including potential central nervous system effects through serotonergic pathways. This multifaceted activity underscores the importance of detailed mechanistic studies in drug development. For researchers investigating benzamide derivatives, the case of Ethenzamide highlights the potential for subtle structural changes to result in significant differences in biological activity and suggests that a broad screening approach may be necessary to fully elucidate the mechanisms of novel compounds. Further research is required to determine if this compound possesses any of the biological activities of its 2-ethoxy isomer.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 97 55836-71-0 [sigmaaldrich.com]

- 3. This compound | 55836-71-0 [chemicalbook.com]

- 4. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Ethenzamide used for? [synapse.patsnap.com]

- 6. Ethenzamide - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Ethenzamide? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]

- 15. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]

- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Ethoxybenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 4-Ethoxybenzamide. Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound and its closely related derivatives. This information is critical for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) in ppm |

| N-Benzhydryl-4-ethoxybenzamide | CDCl₃ | 300 | 7.80 (d, 2H, J = 8.7 Hz, Ph), 7.40-7.29 (m, 10H, Ph), 6.94 (d, 2H, J = 8.7 Hz, Ph), 6.61 (brd, 1H, J = 7.5 Hz, NH), 6.47 (d, 1H, J = 7.5 Hz, CHNH), 4.10 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.46 (t, 3H, J = 7.2 Hz, OCH₂CH₃)[1] |

| N-(tert-Butyl)-4-ethoxybenzamide | CDCl₃ | 300 | 7.69 (d, 2H, J = 8.7 Hz, Ph), 6.9 (d, 2H, J = 8.7 Hz, Ph), 5.91 (brs, 1H, NH), 4.08 (q, 2H, J = 6.9 Hz, OCH₂CH₃), 1.48-1.42 (m, 12H, C(CH₃)₃, CH₂CH₃)[1] |

| This compound (Predicted) | D₂O | 700 | Predicted data, specific shifts not provided in a table format in the source. |

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) in ppm |

| N-Benzhydryl-4-ethoxybenzamide | CDCl₃ | 75 | 166.03, 161.78, 141.65, 132.05, 128.88, 128.75, 127.53, 126.25, 114.28, 63.69, 57.39, 14.71[1] |

| N-(tert-Butyl)-4-ethoxybenzamide | CDCl₃ | 75 | 166.46, 161.73, 128.66, 126.78, 114.18, 63.64, 51.52, 28.89, 14.73[1] |

| This compound (Predicted) | D₂O | 1000 | Predicted data, specific shifts not provided in a table format in the source. |

Table 3: IR Spectroscopic Data for this compound Derivatives

| Compound | Sample Phase | Key Absorption Bands (ν_max / cm⁻¹) |

| N-Benzhydryl-4-ethoxybenzamide | KBr | 3309 (N-H), 3057, 2973, 2930, 1637 (C=O), 1532, 1493, 1297, 1250, 1041, 849, 742, 696[1] |

| N-(tert-Butyl)-4-ethoxybenzamide | KBr | 3354 (N-H), 3338, 3072, 2973, 2929, 2876, 2774, 1631 (C=O), 1607, 1545, 1506, 1451, 1318, 1255, 1217, 1178, 1119, 1046, 845, 768, 616[1] |

| This compound | ATR | Full spectrum available through a free account on SpectraBase. Key functional group absorptions are expected for N-H, C=O (amide), C-O (ether), and aromatic C-H and C=C bonds.[2] |

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | Key Fragments (m/z) |

| GC-MS | The full spectrum, which would show the molecular ion and fragmentation pattern, is available via SpectraBase.[3] |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for N-substituted this compound derivatives were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent at 25°C.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

FT-IR spectra of the solid N-substituted this compound derivatives were obtained using the KBr pellet method.[1] The absorption bands are reported in reciprocal centimeters (cm⁻¹). For this compound itself, an Attenuated Total Reflectance (ATR) IR spectrum has been recorded and is available on SpectraBase.[2]

Mass Spectrometry (MS)

Mass spectrometry data for this compound was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation of the compound from a mixture followed by its ionization and fragmentation to determine the mass-to-charge ratio of the parent molecule and its fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzamide, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and discusses the biological context of related benzamide structures.

Core Molecular and Physical Data

This compound is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 55836-71-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 208-210 °C | [2] |

| Boiling Point (Predicted) | 307.7 ± 15.0 °C | [2] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.36 ± 0.50 | [2] |

| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | [3] |

| SMILES | CCOc1ccc(cc1)C(N)=O | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound via Acylation

A common and efficient method for synthesizing this compound is through the acylation of ammonia (or an ammonia equivalent) using 4-ethoxybenzoyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Materials:

-

4-Ethoxybenzoyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask to 0°C using an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution (approximately 5.0 equivalents) dropwise to the stirred solution of 4-ethoxybenzoyl chloride over 30 minutes. Maintain the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, a mixed solvent system such as ethanol/water is often suitable.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]

-

Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.

Caption: Step-by-step process for the recrystallization of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment.

-

Column: Newcrom R1[8]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]

-

Detection: UV at an appropriate wavelength.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

¹H NMR: Expected signals would correspond to the ethoxy protons (a triplet and a quartet), aromatic protons (two doublets), and the amide protons (a broad singlet).[3]

-

¹³C NMR: Expected signals would correspond to the carbons of the ethoxy group, the aromatic ring, and the carbonyl carbon of the amide.[3]

3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of this compound (165.19 g/mol ).[3]

Biological and Pharmacological Context

While this compound is primarily used in chemical synthesis and proteomics research, its structural isomer, 2-ethoxybenzamide (Ethenzamide), is a known analgesic and anti-inflammatory drug.[1][9]

Mechanism of Action of 2-Ethoxybenzamide (Ethenzamide)

Ethenzamide functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. By blocking their production, Ethenzamide exerts its therapeutic effects.[10]

Caption: Inhibition of prostaglandin synthesis by 2-Ethoxybenzamide (Ethenzamide).

This guide provides foundational technical information for professionals working with this compound, enabling its effective synthesis, purification, and analysis in a research and development context.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 55836-71-0 [chemicalbook.com]

- 3. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. benchchem.com [benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Separation of p-Ethoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Ethenzamide - Wikipedia [en.wikipedia.org]

- 10. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of the 4-Ethoxybenzamide Scaffold

Disclaimer: Direct experimental data on the biological activities of 4-Ethoxybenzamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds, including isomers and derivatives, to infer the potential therapeutic applications of the this compound core structure. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. While it is primarily utilized as a raw material and intermediate in organic synthesis, its structural motifs are present in a variety of pharmacologically active agents.[1] The exploration of its derivatives and isomers has revealed a range of biological activities, suggesting that the this compound scaffold could serve as a valuable starting point for the design and development of novel therapeutics. This technical guide will synthesize the available information on these related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Potential Therapeutic Areas

Based on the activities of its structural analogs, the this compound scaffold may be relevant in the following therapeutic areas:

-

Anti-inflammatory and Analgesic Effects: Drawing parallels from its isomer, 2-ethoxybenzamide.

-

Metabolic Diseases: As suggested by derivatives that inhibit Protein Tyrosine Phosphatase 1B (PTP1B).

-

Oncology: Based on the anticancer properties of various benzamide derivatives.

-

Infectious Diseases: Inferred from the antimicrobial and antiamoebic activities of related compounds.

Anti-inflammatory and Analgesic Activity: Insights from 2-Ethoxybenzamide (Ethenzamide)

The most well-documented biological activity related to the ethoxybenzamide structure comes from the isomer of this compound, 2-ethoxybenzamide, commonly known as ethenzamide. Ethenzamide is an established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Ethenzamide exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX pathway, ethenzamide reduces the production of these pro-inflammatory mediators.

Signaling Pathway

The signaling pathway affected by ethenzamide is depicted below:

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an enzyme-linked immunosorbent assay (ELISA) that measures the production of prostaglandin E2 (PGE2).

-

Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzymes are prepared. The test compound (e.g., an ethoxybenzamide derivative) is dissolved in a suitable solvent, typically DMSO, and serially diluted.

-

Reaction Incubation: The enzyme is pre-incubated with the test compound or a vehicle control for a specified period (e.g., 10 minutes at 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. The reaction is allowed to proceed for a set time.

-

Quantification of Prostaglandin E2 (PGE2): The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive ELISA kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Potential in Metabolic Diseases: PTP1B Inhibition

Derivatives of 2-ethoxybenzamide have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity.

Mechanism of Action

PTP1B dephosphorylates the insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B enhances insulin sensitivity, leading to increased glucose uptake by cells.

Quantitative Data for a 2-Ethoxy-4-(methoxymethyl)benzamide Derivative

| Compound ID | Target | Assay Type | IC50 (µM) |

| 10m | PTP1B | Enzymatic Assay | 0.07 |

Data sourced from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.

Signaling Pathway

The role of PTP1B in insulin signaling and its inhibition is illustrated below:

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This colorimetric assay measures the dephosphorylation of a substrate by PTP1B.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant human PTP1B enzyme in the buffer. Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).

-

Inhibitor Preparation: Dissolve the test compound (e.g., an ethoxybenzamide derivative) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

-

Assay Procedure:

-

Add the serially diluted inhibitor or a control to the wells of a 96-well plate.

-

Add the diluted PTP1B enzyme solution to each well.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPP working solution.

-

Incubate for 30 minutes at 37°C.

-

-

Data Acquisition: Measure the absorbance at 405 nm. The product of the reaction, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[1]

Anticancer Potential: Insights from Benzamide Derivatives

Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid, which share the benzamide core, have demonstrated anticancer activity. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

While the exact mechanisms for all derivatives are not fully elucidated, some have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is implicated in cell proliferation and migration in cancer.

Quantitative Data for Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| H4 | MCF-7 (Breast) | MTT Assay | 27.39 |

| A549 (Lung) | MTT Assay | 45.24 | |

| H19 | MCF-7 (Breast) | MTT Assay | 34.37 |

| A549 (Lung) | MTT Assay | 61.50 |

Data sourced from studies on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined from the dose-response curve.

Experimental Workflow

Conclusion

While this compound itself has not been extensively studied for its biological activities, the pharmacological profiles of its isomer and various derivatives suggest that the ethoxybenzamide scaffold is a promising starting point for the development of new therapeutic agents. The analgesic and anti-inflammatory properties of 2-ethoxybenzamide, the potent PTP1B inhibition by its derivatives, and the anticancer activities of related benzamides highlight the diverse potential of this chemical class. Further investigation through the synthesis and screening of a focused library of this compound derivatives is warranted to fully explore its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future research endeavors.

References

Navigating the Physicochemical Landscape of 4-Ethoxybenzamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 4-Ethoxybenzamide, a crucial compound in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, detailed experimental protocols, and predictive degradation pathways.

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. Therefore, this guide utilizes comprehensive data available for its structural isomer, 2-Ethoxybenzamide, as a case study to illustrate the experimental methodologies and data presentation relevant for these analyses. While the exact numerical values will differ, the principles and procedures outlined are directly applicable to the study of this compound.

Executive Summary

Understanding the solubility and stability of a compound is paramount for its successful application in pharmaceuticals and other chemical industries. This guide provides a framework for this understanding by:

-

Presenting a detailed analysis of the solubility of the isomeric compound 2-Ethoxybenzamide in a range of solvents, offering insights into potential solvent systems for this compound.

-

Outlining robust experimental protocols for determining solubility and conducting stability studies.

-

Discussing the probable degradation pathways of this compound based on the known chemical behavior of benzamide derivatives.

-

Visualizing experimental workflows to aid in the practical application of the described methodologies.

Solubility Profile

Quantitative Solubility Data for 2-Ethoxybenzamide

The mole fraction solubility of 2-Ethoxybenzamide in twelve different solvents at temperatures ranging from 288.15 K to 328.15 K is summarized in Table 1.[1] The data indicates that the solubility of 2-Ethoxybenzamide generally increases with temperature in all tested solvents.[1] The highest solubility was observed in N,N-dimethylformamide (DMF), while the lowest was in n-butyl acetate.[1]

Table 1: Mole Fraction Solubility (x) of 2-Ethoxybenzamide in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | 2-Propanol | 1-Butanol | 2-Butanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Propyl Acetate | n-Butyl Acetate | N,N-Dimethylformamide | 1,4-Dioxane | Acetone | 2-Butanone |

| 288.15 | 0.0458 | 0.0562 | 0.0511 | 0.0621 | 0.0645 | 0.0501 | 0.0423 | 0.0389 | 0.2845 | 0.1025 | 0.1854 | 0.1254 |

| 293.15 | 0.0541 | 0.0665 | 0.0605 | 0.0734 | 0.0763 | 0.0593 | 0.0501 | 0.0461 | 0.3215 | 0.1212 | 0.2195 | 0.1483 |

| 298.15 | 0.0637 | 0.0783 | 0.0712 | 0.0864 | 0.0898 | 0.0698 | 0.0589 | 0.0543 | 0.3621 | 0.1423 | 0.2581 | 0.1744 |

| 303.15 | 0.0748 | 0.0921 | 0.0837 | 0.1016 | 0.1056 | 0.0821 | 0.0693 | 0.0638 | 0.4068 | 0.1661 | 0.3011 | 0.2039 |

| 308.15 | 0.0877 | 0.1081 | 0.0983 | 0.1193 | 0.1239 | 0.0964 | 0.0814 | 0.0749 | 0.4559 | 0.1931 | 0.3491 | 0.2371 |

| 313.15 | 0.1028 | 0.1268 | 0.1154 | 0.1399 | 0.1453 | 0.1131 | 0.0956 | 0.0880 | 0.5098 | 0.2238 | 0.4029 | 0.2743 |

| 318.15 | 0.1205 | 0.1487 | 0.1353 | 0.1641 | 0.1699 | 0.1326 | 0.1122 | 0.1032 | 0.5689 | 0.2586 | 0.4631 | 0.3161 |

| 323.15 | 0.1412 | 0.1743 | 0.1587 | 0.1924 | 0.1984 | 0.1550 | 0.1315 | 0.1209 | 0.6336 | 0.2981 | 0.5299 | 0.3631 |

| 328.15 | 0.1652 | 0.2043 | 0.1861 | 0.2256 | 0.2312 | 0.1808 | 0.1538 | 0.1416 | 0.7045 | 0.3429 | 0.6041 | 0.4158 |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol is based on the methodology used for determining the solubility of 2-Ethoxybenzamide and is recommended for this compound.[1][3]

Materials:

-

This compound (or 2-Ethoxybenzamide) of high purity

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions: An excess amount of the benzamide compound is added to a known volume of each solvent in sealed glass vials.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are removed from the shaker and centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved solid from the supernatant.

-

Sample Analysis: A known mass of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved solid is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow:

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Stability Profile

Specific stability studies and degradation kinetics for this compound are not readily found in the literature. However, the stability of benzamide derivatives can be inferred from general principles of organic chemistry.

Predicted Degradation Pathways

The primary route of degradation for benzamides is typically hydrolysis of the amide bond.[4][5] This reaction can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-ethoxybenzoic acid and an ammonium salt.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This results in the formation of 4-ethoxybenzoic acid and ammonia.

Other potential degradation pathways, though generally less common for simple benzamides, could include:

-

Oxidation: The ethoxy group may be susceptible to oxidation under harsh conditions.

-

Photodegradation: Aromatic compounds can be sensitive to light, which could induce degradation.

Visualization of Predicted Degradation Pathway:

References

4-Ethoxybenzamide: A Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Ethoxybenzamide (CAS No: 55836-71-0). The following sections detail the physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a chemical compound that may be used in chemical synthesis studies.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 55836-71-0 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | White Solid | [4] |

| Melting Point | 208-210 °C (lit.) | [1] |

| Boiling Point | No data available | [4] |

| Density | 1.08 g/cm³ (at 25 °C) | |

| Flash Point | Not applicable |

Section 2: Toxicological Information

The primary acute health hazard associated with this compound is oral toxicity.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral | Warning | H302: Harmful if swallowed |

Toxicity Data:

| Test | Species | Route | Dose | Reference |

| LD50 | Rat | Oral | 2,100 mg/kg | |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | |

| LDLo | Mouse | Oral | 1 g/kg | [5] |

Carcinogenicity:

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4][6]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when engineering controls are not sufficient to control airborne dust.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[4]

Safe Handling Workflow

The following workflow should be followed to ensure safe handling:

References

4-Ethoxybenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzamide, a member of the benzamide class of organic compounds, has found utility primarily as an intermediate in chemical synthesis. This technical guide provides a detailed overview of its discovery and history, physicochemical properties, synthesis, and characterization. While specific biological activities and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds. All quantitative data are presented in structured tables, and a proposed experimental workflow for its synthesis is visualized.

Introduction

This compound (CAS No. 55836-71-0) is a white crystalline solid. It belongs to the family of benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of an ethoxy group at the para position of the benzene ring influences its physicochemical properties. While its primary application lies in organic synthesis, the broader class of benzamides has been explored for various pharmacological activities. This document aims to consolidate the available technical information on this compound.

Discovery and History

Detailed historical information regarding the specific discovery of this compound is not well-documented in readily accessible scientific literature. However, the development of benzamide derivatives is closely linked to the advancement of organic synthesis from the 19th century onwards. The functionalization of benzoic acid and its derivatives has been a fundamental aspect of organic chemistry, leading to the synthesis of a vast array of compounds with diverse applications. The synthesis of alkoxy-substituted benzamides, including this compound, would have followed the establishment of reliable etherification and amidation reactions. Its positional isomer, 2-ethoxybenzamide, also known as ethenzamide, is a well-known analgesic and anti-inflammatory drug, suggesting that research into the biological activities of ethoxy-substituted benzamides has been of interest.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 208-210 °C | |

| CAS Number | 55836-71-0 | |

| SMILES | CCOc1ccc(cc1)C(N)=O | |

| InChI | 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

Experimental Protocols

Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid

Objective: To convert 4-ethoxybenzoic acid to its corresponding acid chloride, a more reactive intermediate for amidation.

Materials:

-

4-Ethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-ethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound from 4-Ethoxybenzoyl Chloride

Objective: To form the amide by reacting 4-ethoxybenzoyl chloride with an ammonia source.

Materials:

-

4-Ethoxybenzoyl chloride

-

Concentrated aqueous ammonia (NH₄OH) or ammonia gas

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Ice bath

Procedure:

-

Dissolve the crude 4-ethoxybenzoyl chloride in an anhydrous solvent such as DCM or diethyl ether in a flask placed in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

A white precipitate of this compound will form.

-

Continue stirring for an additional 30 minutes at room temperature.

-

Filter the solid product and wash it with cold water to remove any ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Characterization Data

The following table summarizes expected analytical data for this compound.

| Analysis | Expected Results |

| ¹H NMR | Predicted peaks corresponding to the ethoxy protons (triplet and quartet), aromatic protons (two doublets), and amide protons (broad singlet). |

| ¹³C NMR | Predicted peaks for the ethoxy carbons, aromatic carbons (including the ipso-carbons), and the carbonyl carbon of the amide. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 165.19 g/mol . |

Mandatory Visualization

Proposed Experimental Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 4-ethoxybenzoic acid.

Biological Activity and Signaling Pathways

There is a lack of specific studies in the public domain detailing the biological activity or the mechanism of action of this compound. While many benzamide derivatives exhibit a wide range of pharmacological effects, including antipsychotic, antiemetic, and antiarrhythmic activities, no such data has been specifically reported for this compound.

Consequently, there are no known signaling pathways directly associated with this compound. Research into its biological effects would be a novel area of investigation. A general workflow for such a study is presented below.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the initial biological evaluation of a compound.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties but limited documented history and biological characterization. Its primary role to date has been as an intermediate in organic synthesis. This guide provides a foundational understanding of the compound, including a proposed, detailed protocol for its synthesis and characterization. The absence of data on its biological activity and mechanism of action represents an opportunity for future research to explore the potential therapeutic applications of this and related alkoxy-substituted benzamides.

Methodological & Application

Application Notes and Protocols for 4-Ethoxybenzamide In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a versatile class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes and modulators of critical cellular signaling pathways. Their structural motif serves as a scaffold for the development of targeted therapies in oncology, neurodegenerative diseases, and metabolic disorders. Notably, benzamide derivatives have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), microtubule affinity-regulating kinase 4 (MARK4), protein tyrosine phosphatase 1B (PTP1B), and phosphoinositide 3-kinase (PI3K).[1][2][3][4]